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Introduction
Conantokin-T (Con-T) is a 21-amino acid peptide originally isolated from the venom of the

marine cone snail Conus tulipa. It functions as a potent and selective non-competitive

antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and

neuronal function. Conantokin-T's mechanism of action involves the inhibition of NMDA

receptor-mediated calcium (Ca2+) influx in central nervous system neurons.[1][2] This property

makes it a valuable tool for studying NMDA receptor signaling and a potential therapeutic agent

for neurological disorders associated with NMDA receptor dysfunction.

These application notes provide detailed protocols for the preparation and use of Conantokin-
T solutions in various cell culture experiments, including guidelines for establishing working

concentrations and performing key functional assays.

Physicochemical Properties and Storage
A summary of the key properties of Conantokin-T is provided in the table below.
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Property Value Reference

Amino Acid Sequence

Gly-Glu-Gla-Gla-Tyr-Gln-Lys-

Met-Leu-Gla-Asn-Leu-Arg-Gla-

Ala-Glu-Val-Lys-Lys-Asn-Ala-

NH2

[3]

Molecular Weight 2683.6 g/mol [3]

Key Feature

Contains 4 residues of the

modified amino acid, gamma-

carboxyglutamate (Gla)

[1]

Supplied Form
Typically supplied as a

lyophilized powder
[3]

Storage (Lyophilized) Store at -20°C

Storage (Reconstituted)

Aliquot and store at -20°C to

avoid repeated freeze-thaw

cycles.

Solubility

Adopts a stable alpha-helical

structure in aqueous

conditions.

[4]

Preparation of Conantokin-T Stock Solutions
1. Materials:

Lyophilized Conantokin-T peptide

Sterile, nuclease-free water or aqueous buffer (e.g., phosphate-buffered saline [PBS], pH

7.4)

Sterile, low-protein binding microcentrifuge tubes

Calibrated micropipettes and sterile, low-retention pipette tips

2. Protocol for Reconstitution:
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Equilibration: Before opening, allow the vial of lyophilized Conantokin-T to equilibrate to

room temperature for 15-20 minutes to prevent condensation.

Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

Reconstitution: Aseptically add the required volume of sterile, nuclease-free water or a

suitable aqueous buffer to the vial to achieve a desired stock concentration (e.g., 1 mM).

Calculation Example for a 1 mM Stock Solution:

Amount of Conantokin-T: 500 µg

Molecular Weight: 2683.6 g/mol

Volume of solvent = (Mass of peptide / Molecular Weight) / Desired Concentration

Volume = (0.0005 g / 2683.6 g/mol ) / 0.001 mol/L = 0.000186 L = 186 µL

Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is

completely dissolved. Avoid vigorous shaking to minimize peptide aggregation. If necessary,

sonication can be used to aid dissolution.

Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein binding

microcentrifuge tubes in volumes suitable for your experiments to minimize freeze-thaw

cycles. Store the aliquots at -20°C. For long-term storage, -80°C is recommended.

Experimental Protocols
NMDA Receptor Signaling Pathway
Conantokin-T exerts its effects by blocking the NMDA receptor, a ligand-gated ion channel.

The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist

(glycine or D-serine), as well as the removal of a magnesium (Mg2+) block, which is achieved

by depolarization of the neuronal membrane. Once activated, the channel opens, allowing the

influx of cations, most notably Ca2+. This increase in intracellular Ca2+ acts as a second

messenger, activating a cascade of downstream signaling molecules, including

Calcium/calmodulin-dependent protein kinase II (CaMKII), which plays a crucial role in synaptic

plasticity.
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Conantokin-T inhibits NMDA receptor-mediated Ca2+ influx.

Experimental Workflow for Assessing Conantokin-T
Activity
The following diagram illustrates a general workflow for testing the inhibitory effect of

Conantokin-T on NMDA receptor-mediated cellular responses.
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General workflow for Conantokin-T experiments.

Protocol: Inhibition of NMDA-Mediated Calcium Influx
This protocol describes how to measure the inhibitory effect of Conantokin-T on NMDA-

induced intracellular calcium increase using a fluorescent calcium indicator.

1. Materials:

Cultured neuronal cells (e.g., primary hippocampal or cortical neurons) plated on glass-

bottom dishes suitable for imaging

Conantokin-T stock solution (1 mM)
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NMDA stock solution (10 mM)

Glycine stock solution (10 mM)

Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

HEPES-buffered saline (HBS) or other suitable imaging buffer

Fluorescence microscope equipped for live-cell imaging

2. Cell Preparation and Dye Loading:

Culture neuronal cells to the desired density.

Prepare the calcium indicator loading solution according to the manufacturer's instructions.

For example, for Fluo-4 AM, a final concentration of 1-5 µM in HBS is typically used.

Remove the culture medium from the cells and wash gently with HBS.

Add the loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.

After incubation, wash the cells gently with HBS two to three times to remove excess dye.

Add fresh HBS to the cells and allow them to de-esterify the dye for at least 30 minutes at

room temperature in the dark before imaging.

3. Calcium Imaging:

Place the dish on the microscope stage and select a field of view with healthy cells.

Acquire a baseline fluorescence signal for 1-2 minutes.

Prepare working solutions of Conantokin-T, NMDA, and glycine in HBS.

Add the desired concentration of Conantokin-T to the imaging chamber and incubate for 5-

10 minutes.

After the pre-incubation, stimulate the cells by adding a solution containing both NMDA and

glycine (e.g., final concentrations of 50 µM NMDA and 10 µM glycine).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b549399?utm_src=pdf-body
https://www.benchchem.com/product/b549399?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Record the fluorescence changes for 5-10 minutes.

As a positive control, in a separate experiment, stimulate cells with NMDA/glycine in the

absence of Conantokin-T.

As a negative control, add vehicle instead of NMDA/glycine.

4. Data Analysis:

Measure the change in fluorescence intensity over time for individual cells.

Quantify the peak fluorescence increase in response to NMDA/glycine stimulation in the

presence and absence of Conantokin-T.

Calculate the percentage of inhibition by Conantokin-T.

Assay Cell Type
Conantokin-T
Concentration

Effect Reference

Electrophysiolog

y

Cultured

embryonic

murine

hippocampal

neurons

10 nM - 100 µM

Inhibition of

NMDA-induced

currents

Calcium Imaging

Cultured primary

rat hippocampal

neurons

40 µM

Diminished

NMDA-induced

Ca2+ influx

Electrophysiolog

y

Retinal Ganglion

Cells
Dose-dependent

Inhibition of

NMDA-mediated

currents

Conclusion
Conantokin-T is a powerful tool for investigating the role of NMDA receptors in cellular function

and pathophysiology. Proper preparation and handling of Conantokin-T solutions are crucial

for obtaining reliable and reproducible results. The protocols and data presented in these
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application notes provide a comprehensive guide for researchers to effectively utilize

Conantokin-T in their cell culture experiments. It is always recommended to perform dose-

response experiments to determine the optimal concentration for your specific cell type and

experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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